molecular formula C6H5BF3IO B14317327 Iodosylbenzene--trifluoroborane (1/1) CAS No. 108208-48-6

Iodosylbenzene--trifluoroborane (1/1)

Cat. No.: B14317327
CAS No.: 108208-48-6
M. Wt: 287.82 g/mol
InChI Key: SWJQMRRXMMDNSU-UHFFFAOYSA-N
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Description

Iodosylbenzene--trifluoroborane (1/1) is a 1:1 adduct formed between iodosylbenzene (C₆H₅IO) and trifluoroborane (BF₃). This compound combines the oxidizing properties of iodosylbenzene with the Lewis acidity of BF₃, making it a versatile reagent in organic synthesis. Such adducts are typically used to enhance electrophilicity in catalytic reactions or stabilize reactive intermediates .

The synthesis of similar boron-containing compounds often involves reactions in tetrahydrofuran (THF) with bases like triethylamine to remove byproducts, as seen in phosphazene syntheses . Applications of this compound may overlap with triarylborane dyes (e.g., fluorophores in DNA/RNA binding studies) and ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) but with distinct reactivity due to the iodosyl moiety .

Properties

CAS No.

108208-48-6

Molecular Formula

C6H5BF3IO

Molecular Weight

287.82 g/mol

IUPAC Name

iodosylbenzene;trifluoroborane

InChI

InChI=1S/C6H5IO.BF3/c8-7-6-4-2-1-3-5-6;2-1(3)4/h1-5H;

InChI Key

SWJQMRRXMMDNSU-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)I=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodosylbenzene is typically prepared by oxidizing iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ] [ \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} ]

Trifluoroborane can be synthesized by reacting boron trifluoride with various Lewis bases .

Industrial Production Methods:

Comparison with Similar Compounds

Table 1: Key Properties of Iodosylbenzene--Trifluoroborane (1/1) and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Iodosylbenzene--BF₃ (1/1) C₆H₅IO·BF₃ (inferred) ~257.85 (calculated) Combines iodine(III) oxidizer with BF₃ Lewis acid; likely thermally stable Organic oxidation/Lewis acid catalysis
Acetonitrile--BF₃ (1:1) C₂H₃BF₃N 108.86 Simple BF₃ adduct; polar, volatile Lewis acid catalyst
3-Thiophenylboronic acid C₆H₄SBr 193.07 Boronic acid with thiophene ring; Br substituent Suzuki coupling
1-Butyl-3-methylimidazolium [BF₄]⁻ C₈H₁₅BF₄N₂ 226.02 Ionic liquid; tetrafluoroborate anion Solvent/electrolyte
3-Boric acid thiophene C₆H₄(BF₃)₂S ~259.74 (calculated) Two BF₃ groups on thiophene; high boron content Materials science

Reactivity and Functional Differences

  • Oxidative vs. Non-Oxidative Roles: Unlike acetonitrile--BF₃ (1:1), which solely acts as a Lewis acid, the iodosylbenzene--BF₃ adduct likely mediates oxidation reactions (e.g., epoxidation or C–H activation) due to the hypervalent iodine center .
  • Boron Coordination : The 3-boric acid thiophene (C₆H₄(BF₃)₂S) contains two BF₃ units, enhancing its Lewis acidity compared to the 1:1 adduct .
  • Thermal Stability : Thermogravimetric analysis (TGA) data from similar compounds (e.g., phosphazenes) suggests that iodosylbenzene--BF₃ may exhibit stability up to 150–200°C, comparable to ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate .

Research Findings and Challenges

  • Synthetic Challenges : Isolation of pure iodosylbenzene--BF₃ may require column chromatography, akin to dispirophosphazene purification .
  • Kinetic Behavior : Kinetic studies on triarylborane dyes (e.g., fluorescence quantum yields) highlight the need for similar analyses to quantify the adduct’s catalytic efficiency .
  • Safety Considerations : BF₃ adducts often require handling under inert conditions due to moisture sensitivity, as seen in acetonitrile--BF₃ protocols .

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